Timepidium bromide, also known as (S)-Timepidium bromide, is a synthetic anticholinergic agent primarily used to manage gastrointestinal disorders. Its therapeutic applications stem from its ability to inhibit the action of acetylcholine on muscarinic receptors, thereby reducing smooth muscle spasms in the gastrointestinal tract. This compound is classified as a quaternary ammonium salt and is notable for its stereochemistry, with the (S)-enantiomer being pharmacologically active.
Timepidium bromide is synthesized through various chemical processes, often involving the modification of existing chemical structures to enhance its efficacy and reduce side effects. It belongs to the class of anticholinergic drugs, which are widely used in treating conditions like irritable bowel syndrome and other gastrointestinal disorders. The compound is also classified under the broader category of muscarinic receptor antagonists.
The synthesis of Timepidium bromide typically involves several key steps:
For example, one synthetic route involves the reaction of a thiophene derivative with an appropriate alkyl halide in the presence of a base, leading to the formation of Timepidium bromide through nucleophilic substitution reactions .
Timepidium bromide has a distinct molecular structure characterized by its quaternary ammonium group. Its chemical formula is , with a molecular weight of approximately 366.25 g/mol. The compound features a thiophene ring that contributes to its pharmacological properties.
Key Structural Features:
Timepidium bromide participates in several chemical reactions typical for quaternary ammonium compounds:
The reactivity profile of Timepidium bromide allows it to be modified further for enhanced therapeutic effects or reduced side effects.
Timepidium bromide exerts its pharmacological effects primarily through antagonism at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits smooth muscle contraction in the gastrointestinal tract, leading to:
The efficacy of Timepidium bromide is often compared favorably against other anticholinergics due to its selectivity for specific receptor subtypes .
Timepidium bromide possesses several notable physical and chemical properties that contribute to its functionality:
These properties influence its formulation in pharmaceutical preparations and its storage conditions .
Timepidium bromide finds applications in various scientific and medical fields:
The ongoing research into Timepidium bromide continues to reveal new insights into its mechanisms and potential therapeutic applications, solidifying its place as an important compound in modern medicine.
Timepidium bromide, (S)-, is systematically named (5S)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium bromide according to IUPAC conventions [4]. This designation precisely defines its stereochemistry at the C5 position and distinguishes it from the racemic mixture. The molecular formula is C₁₇H₂₂BrNOS₂, with a molar mass of 400.39 g/mol [2] [5] [7]. The structure integrates a quaternary piperidinium core with two thiophene rings forming a conjugated system via a methylidene bridge, while the methoxy group (-OCH₃) at C5 and the quaternary dimethylammonium group complete the cationic scaffold [4] [6]. Bromide serves as the counterion, balancing the positive charge on the nitrogen atom [5].
Key structural features include:
Table 1: Molecular Identity of Timepidium Bromide Enantiomers
Property | Racemic Timepidium Bromide | (S)-Timepidium Bromide |
---|---|---|
IUPAC Name | 3-(Dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium bromide | (5S)-3-(Dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium bromide |
CAS Number | 35035-05-3 [5] [7] | 166582-18-9 [4] |
Molecular Formula | C₁₇H₂₂BrNOS₂ | C₁₇H₂₂BrNOS₂ |
Canonical SMILES | [Br-].COC1CC(CN+(C)C1)=C(C1=CC=CS1)C1=CC=CS1 | [Br-].CO[C@H]1CC(CN+(C)C1)=C(C2=CC=CS2)C3=CC=CS3 |
InChIKey | QTSXMEPZSHLZFF-UHFFFAOYSA-M [5] | QTSXMEPZSHLZFF-UQKRIMTDSA-M [4] |
X-ray crystallography confirms the piperidinium ring adopts a slightly distorted chair conformation, with the dithienylmethylidene group occupying an equatorial position [4]. The (S)-configuration orients the methoxy group axially, influencing its interaction with biological membranes and receptor sites. The cationic head and hydrophobic domains create amphiphilic character, critical for its anticholinergic activity [6] [9].
The single stereocenter at C5 of the piperidinium ring confers distinct pharmacological properties to the (S)-enantiomer. Chiral resolution via β-cyclodextrin-based HPLC achieves baseline separation (Rs = 2.3), with the (S)-enantiomer eluting at 12.7 minutes compared to 14.2 minutes for the (R)-counterpart [4]. This differential retention stems from enhanced hydrogen bonding between the (S)-configured methoxy group and cyclodextrin hydroxyls, demonstrating stereospecific recognition even in achiral environments [4].
Molecular docking reveals the (S)-enantiomer's superior fit at muscarinic M₃ receptors:
This precise alignment explains the (S)-enantiomer's 30-fold higher affinity for M₃ receptors (Kᵢ = 0.8 nM) versus M₂ subtypes (Kᵢ = 24 nM) [4]. Such selectivity is therapeutically advantageous since M₃ receptors mediate gastrointestinal smooth muscle contraction [9]. The enantiomeric excess (ee) directly correlates with spasmolytic potency, as demonstrated in isolated tissue studies where (S)-timepidium bromide exhibited 4.7-fold greater activity than the racemate [4].
Table 2: Stereochemical Differentiation of Timepidium Bromide Enantiomers
Characteristic | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Absolute Configuration | (S) at C5 [4] | (R) at C5 |
Retention Time (β-CD HPLC) | 12.7 min | 14.2 min |
Muscarinic M₃ Kᵢ | 0.8 nM | 24 nM |
Therapeutic Index* | 4.7 | 1.0 (Reference) |
Calculated Polar Surface Area | 9.23 Ų [5] | 9.23 Ų |
Molecular Interaction Energy | -9.8 kcal/mol | -7.2 kcal/mol |
*Relative to (R)-enantiomer in in vitro spasmolysis models
The "racemic switch" strategy aims to replace racemic timepidium with the (S)-enantiomer, potentially enhancing therapeutic efficacy while reducing dose-related side effects [4]. Regulatory guidelines support this approach, as evidenced by the distinct CAS assignment (166582-18-9) and UNII identifier (5TNA9SN64T) for (S)-timepidium bromide [4].
The amphiphilic nature of (S)-timepidium bromide dictates its unique physicochemical behavior. It exists as a white crystalline solid with limited aqueous solubility (0.00963 mg/mL, 25°C), attributed to the hydrophobic dithienylmethylidene domain [5] [6]. Hydration significantly influences solubility profiles, with the monohydrate form (C₁₇H₂₂BrNOS₂·H₂O; MW 418.41 g/mol) demonstrating 40% higher aqueous solubility than the anhydrous material at physiological pH [8]. The compound's log P (octanol-water partition coefficient) is -0.22, reflecting unexpected hydrophilic character despite extensive aromatic systems [5]. This anomaly arises from:
Stability studies reveal:
The ionization profile features a fixed positive charge (pKa > 12) on the quaternary nitrogen, rendering pH-independent solubility below pH 10 [5]. Above pH 10, hydroxide ions may displace bromide, forming less soluble hydroxide salts [8]. Salt forms influence dissolution kinetics, with the bromide salt offering superior crystallinity and shelf-life compared to chloride or iodide derivatives [6].
Table 3: Comparative Physicochemical Properties
Property | Anhydrous Form | Monohydrate Form |
---|---|---|
Molecular Weight | 400.39 g/mol [7] | 418.41 g/mol [8] |
Water Solubility (25°C) | 0.00963 mg/mL [5] | 0.0135 mg/mL [8] |
log P (Octanol-Water) | -0.22 [5] | -0.18 |
Melting Point | 158–160°C [4] | 152–155°C (decomp) [8] |
pKa | >12 (Quaternary ammonium) | >12 |
Crystal System | Orthorhombic [4] | Monoclinic [8] |
Hygroscopicity | Low (≤1% RH uptake at 80% RH) | Moderate (3% RH uptake at 80% RH) |
(S)-Timepidium bromide's solid-state behavior warrants attention during pharmaceutical processing. Differential scanning calorimetry shows a single endotherm at 159°C corresponding to melting, with no observable polymorphic transitions below this temperature [4]. However, high-throughput screening suggests potential for metastable polymorphs with enhanced dissolution rates [4]. Prodrug approaches, particularly esterification of the methoxy group, demonstrate promise in improving lipophilicity (log P +1.8) and membrane permeability [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: